N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide
Description
The compound N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted with a phenylsulfonyl group at position 4, a furan-2-yl moiety at position 2, and a sulfanylacetamide chain at position 3.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c24-18(22-15-8-3-1-4-9-15)14-29-21-20(23-19(28-21)17-12-7-13-27-17)30(25,26)16-10-5-2-6-11-16/h2,5-7,10-13,15H,1,3-4,8-9,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQZPNUTCZJBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving a suitable precursor. The furan ring and phenylsulfonyl group are then introduced through subsequent reactions, such as sulfonylation and furan ring formation. The final step involves the coupling of the cyclohexyl group to the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a lactone, while reduction of the phenylsulfonyl group may yield a phenyl-substituted compound.
Scientific Research Applications
N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Key Structural and Functional Differences
Heterocyclic Core :
- The target compound’s 1,3-oxazole core differs from the 1,2,4-triazole or benzene cores in analogs. The oxazole ring’s electron-withdrawing nature, enhanced by the phenylsulfonyl group, may improve metabolic stability compared to triazole derivatives .
- Triazole-based analogs (e.g., 1,2,4-triazole-3-thiones) show significant anti-exudative activity due to their ability to modulate inflammatory pathways, as demonstrated in rat models at 10 mg/kg doses .
Furan-2-yl Moiety: Shared with triazole derivatives (e.g., compound 3.1-3.21), this substituent contributes to π-π stacking interactions critical for biological activity . N-Substituents: The cyclohexyl group in the target compound may confer lipophilicity, influencing bioavailability compared to smaller substituents like methyl or ethyl in triazole analogs .
Biological Activity :
- Triazole derivatives (e.g., 3.1-3.21) exhibit anti-exudative activity (AEA) comparable to diclofenac sodium (8 mg/kg) in rodent models, with activity modulated by substituents at the 4th position of the triazole ring .
- The target compound’s phenylsulfonyl group is hypothesized to enhance anti-inflammatory efficacy, though direct biological data are lacking.
Research Findings and Data
Anti-Exudative Activity of Triazole Analogs
Studies on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1-3.21) revealed:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
